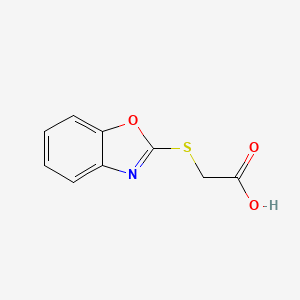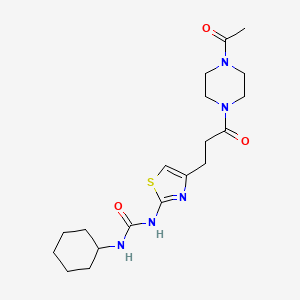![molecular formula C16H11ClFN3O2S B2413400 N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 329058-93-7](/img/structure/B2413400.png)
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, also known as CF3-oxadiazole-thiol (COT), is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Antimicrobial Properties
Antimicrobial Activity : Derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, including N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, have shown significant antimicrobial properties against various bacterial and fungal strains. This is attributed to the presence of fluorine atoms in these compounds (Parikh & Joshi, 2014).
Synthesis and Evaluation as Antimicrobial Agents : A study on the synthesis and evaluation of related compounds as antimicrobial agents revealed their efficacy against a broad panel of bacterial and fungal strains, highlighting their potential in antimicrobial applications (Rehman et al., 2016).
Pharmacological Evaluation
- Pharmacological Potential : Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives, including those related to this compound, have shown their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
Biological Screening
- Anti-inflammatory Activity : Synthesis and biological screening of derivatives of this compound have demonstrated significant anti-inflammatory activity, making them potential candidates for anti-inflammatory drugs (Sunder & Maleraju, 2013).
Hemolytic and Thrombolytic Activity Evaluation
- Hemolytic and Thrombolytic Activity : Certain derivatives of this compound class have been evaluated for hemolytic and thrombolytic activities, suggesting their potential use in cardiovascular diseases treatment (Aziz-Ur-Rehman et al., 2020).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2S/c17-12-8-11(6-7-13(12)18)19-14(22)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDPJYKPWLFPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

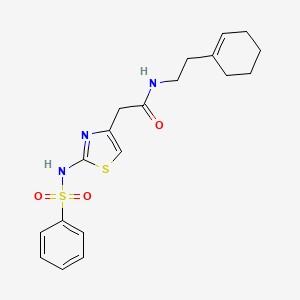
![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)
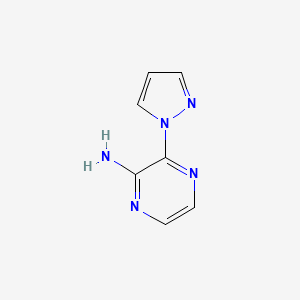

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)
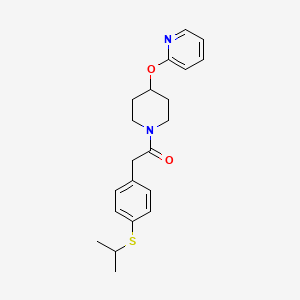
![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)
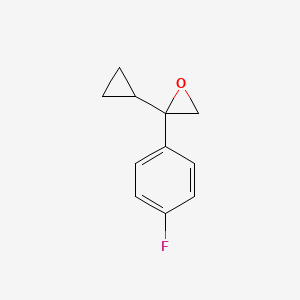


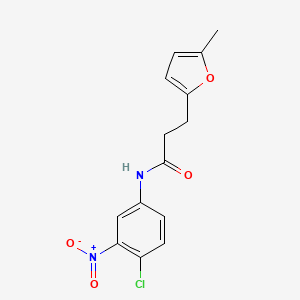
![6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2413335.png)
